PH-46A

Description

Overview of the Indane Dimer Scaffold in Medicinal Chemistry Research

The indane ring system, consisting of fused benzene (B151609) and cyclopentane (B165970) rings, is a versatile scaffold in medicinal chemistry. researchgate.net This structure is found in various natural products and has been incorporated into numerous biologically active molecules. mdpi.comtudublin.ie Indane derivatives, including indanones, indandiones, and indanols, offer structural diversity that can be modulated to influence biological properties. researchgate.net The therapeutic potential of indanes is evident in existing medications used for conditions such as Alzheimer's disease and HIV. mdpi.com Research into indane monomers and dimers has indicated their potential for treating inflammatory diseases and cancer. tudublin.ietudublin.ie The indane dimer scaffold, specifically, involves two linked indane units. researchgate.net

Rationale for Investigating Indane Dimers in Inflammatory and Autoimmune Disease Models

Inflammatory and autoimmune diseases are characterized by dysregulated immune responses that lead to tissue damage. rupahealth.comharvard.edu Autoimmunity occurs when the immune system mistakenly targets the body's own cells and tissues. rupahealth.com These conditions affect a significant portion of the global population and can involve complex mechanisms, including the production of autoantibodies and pro-inflammatory cytokines. rupahealth.comfrontiersin.org Given the involvement of immune system modulation in these diseases, compounds capable of influencing inflammatory pathways are of significant research interest. harvard.edu Indane dimers have been investigated for various biological activities, including smooth muscle relaxation, mediator release inhibition, and effects on inflammatory conditions. researchgate.net The exploration of novel indane scaffolds is driven by the potential to identify compounds with therapeutic properties for inflammatory and autoimmune diseases. tudublin.ietudublin.ie Preclinical models, such as murine models of colitis, are utilized to evaluate the efficacy of potential anti-inflammatory agents in vivo. oup.com

PH-46A as a Lead Compound in Preclinical Research for Anti-inflammatory Agents

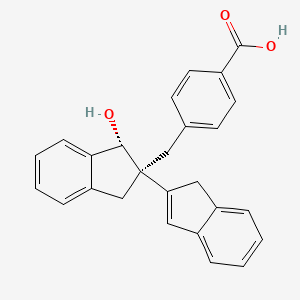

This compound is a chiral indane dimer that has been developed as a potential therapeutic agent for inflammatory and autoimmune diseases. tudublin.ieresearchgate.net It is a single enantiomer with S,S configurations at its two contiguous stereogenic centers. researchgate.netnih.gov PH46A has been identified as a lead molecule within a new class of bioactive indanes. researchgate.netlongdom.org Preclinical studies have indicated that PH46A possesses potent anti-inflammatory activities. researchgate.net

Research findings have demonstrated the efficacy of PH46A in preclinical models of inflammatory bowel disease (IBD). researchgate.netacs.org Specifically, PH46A has shown significant activity in murine models of colitis, including the acute dextran (B179266) sodium sulphate (DSS) model and the chronic spontaneous Interleukin-10 (IL-10−/−) knock-out mouse model. oup.comresearchgate.net In these models, PH46A was observed to reduce histological damage to the colon and decrease levels of colon cytokines such as TNFα, IL-6, and IL-1β. oup.com

Studies investigating the synthesis of PH46A have highlighted the challenges in achieving high yields due to the generation of undesired stereoisomers. researchgate.nettudublin.ieresearchgate.net Efforts have focused on developing stereoselective synthetic routes to improve efficiency. researchgate.nettudublin.ienih.govacs.org

Further research has explored the bioactivity of indane dimers related to PH46A to understand the impact of structural changes and stereochemistry. researchgate.net These studies have investigated the effects of compounds on various inflammatory markers, including nitric oxide (NO) release and the activity of lipoxygenase enzymes (5-LOX and 15-LOX), as well as cytokine production in cell lines. researchgate.netoup.comnih.gov For example, related indane dimers have shown reduction in NO release and inhibition of 5-LOX. researchgate.netnih.gov Cytokine profiling of related compounds has demonstrated inhibition of IL-6 and TNF-α in macrophages and IL-8 in colon carcinoma cells. researchgate.netoup.comnih.gov These observed effects on cytokine modulation and inhibition of inflammatory mediators may contribute to the in vivo anti-inflammatory effects seen with PH46A and other indane dimers in murine colitis models. researchgate.netoup.comnih.gov

The preclinical investigation of PH46A has included in vitro metabolism studies to understand its metabolic profile across different species. longdom.org These studies are crucial for informing the potential translation of findings to human studies. longdom.org

While the precise mechanism of action of PH46A in phenotypic models is still being elucidated, the observed profile of cytokine modulation and inhibition of inflammatory mediators suggests potential pathways through which it exerts its anti-inflammatory effects. researchgate.netoup.comnih.gov

Here is a summary of some preclinical findings related to PH46A and related indane dimers:

| Study Model | Observed Effect | Relevant Inflammatory Markers/Outcomes | Source |

| Murine DSS Colitis Model | Reduced histological damage, reduced colon cytokine levels | TNFα, IL-6, IL-1β | oup.com |

| Murine IL-10−/− Colitis Model | Demonstrated efficacy | Not explicitly detailed in snippets, but indicates anti-inflammatory effect | oup.com |

| THP-1 Macrophages (in vitro) | Inhibition of IL-6 and TNF-α production | IL-6, TNF-α | researchgate.netoup.comnih.gov |

| SW480 Cells (in vitro) | Reduction in NO release, Inhibition of IL-8 production, Inhibition of 5-LOX | NO, IL-8, 5-LOX | researchgate.netoup.comnih.gov |

This table summarizes key findings from preclinical research, highlighting the anti-inflammatory effects observed in both in vivo and in vitro models.

Structure

3D Structure

Properties

CAS No. |

1421332-97-9 |

|---|---|

Molecular Formula |

C27H24O3 |

Molecular Weight |

396.49 |

IUPAC Name |

4-[[(1R,2R)-1-hydroxy-2-(1H-inden-2-yl)-1,3-dihydroinden-2-yl]methyl]benzoic acid |

InChI |

InChI=1S/C26H22O3/c27-24-23-8-4-3-7-21(23)16-26(24,15-17-9-11-18(12-10-17)25(28)29)22-13-19-5-1-2-6-20(19)14-22/h1-13,24,27H,14-16H2,(H,28,29)/t24-,26+/m0/s1 |

InChI Key |

VISGSZAEZADMTE-VPUSJEBWSA-N |

SMILES |

C1C2=CC=CC=C2C=C1C3(CC4=CC=CC=C4C3O)CC5=CC=C(C=C5)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

PH-46A; PH 46A; PH46A |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Control of Ph 46a and Its Analogues

Historical Overview of PH-46A Synthetic Pathways

Early synthetic routes to this compound faced limitations that impacted the efficiency and stereochemical purity of the final product acs.orgresearchgate.nettudublin.ie.

Enantiomeric Purity and Stereochemical Characterization of this compound (1S, 2S Configuration)

The absolute stereochemistry of the core indane structure of this compound, specifically the (1S, 2S) configuration at the C-1 and C-2 positions, is crucial for its potent anti-inflammatory effects researchgate.nettudublin.ie. Achieving high enantiomeric purity is therefore a critical aspect of this compound synthesis tudublin.ienih.gov. Early routes often involved the generation of racemic mixtures or mixtures containing unwanted enantiomers, necessitating challenging large-scale enantiomeric separations, typically by preparative chiral HPLC nih.gov. The stereochemical characterization of this compound and its intermediates is essential to confirm the desired configuration and assess enantiomeric and diastereoisomeric purity tudublin.iewiley-vch.de.

Advanced Stereoselective Synthesis of this compound

Significant efforts have been directed towards developing more efficient and stereoselective synthetic routes to this compound to overcome the limitations of earlier methods researchgate.nettudublin.ienih.gov.

Optimization of Ketone Reduction Steps for Enhanced Diastereoselectivity

Optimization of the ketone reduction step has been a key area of focus to improve diastereoselectivity acs.orgtudublin.ienih.gov. The use of triisobutylaluminum (B85569) (TiBA) as a reducing agent has shown significant promise, affording high selectivity for the target diastereoisomer acs.orgtudublin.ienih.gov. This contrasts with the unfavorable ratios obtained using previous methods like NaBH4 reduction researchgate.nettudublin.ie. This improved diastereoselectivity has had a direct impact on increasing yields and simplifying purification in scaled-up synthesis tudublin.ie.

| Reducing Agent | Diastereoselectivity (Target:Undesired) | Notes |

| Sodium Borohydride | 40:60 (approx.) | Initial method, unfavorable ratio tudublin.ie |

| L-Selectride | Favors undesired isomer | Bulkier reagent tudublin.ie |

| TiBA | 93:7 (approx.) | Optimized method, high selectivity nih.gov |

Application of Chiral Alkylation and Phase Transfer Catalysis in Key Intermediates

To address the issue of unwanted enantiomer formation, investigations into enantioselective approaches have been conducted tudublin.ieresearchgate.netnih.gov. Chiral alkylation using phase-transfer catalysis (PTC) has been explored as a strategy to introduce chirality at an earlier stage of the synthesis, specifically in the formation of key ketone intermediates researchgate.netnih.gov. Proof-of-principle studies have demonstrated the potential of using chiral PTC, often derived from cinchona alkaloids, for the asymmetric alkylation of indanone derivatives researchgate.netnih.govnih.gov. While initial enantiomeric excesses achieved in these studies have varied, this approach holds promise for developing a highly stereoselective synthesis that could reduce or eliminate the need for large-scale enantiomeric separation researchgate.netnih.gov.

Scalability of Synthesis for Preclinical Research and Development

The development of scalable synthetic routes is crucial for providing sufficient quantities of this compound for preclinical research and development tudublin.ieintrepidalliance.orgdcchemicals.com. The progress made in optimizing key steps, such as the TiBA-mediated ketone reduction, has enabled multi-kilo scale synthesis of this compound in a GMP (Good Manufacturing Practice) environment acs.orgtudublin.ienih.gov. Scalability of the synthesis is a critical factor considered in the progression of compounds through preclinical and clinical development intrepidalliance.org.

| Synthesis Aspect | Impact on Scalability |

| Diastereoselective Reduction | Improved yield and purification efficiency tudublin.ienih.gov |

| Enantioselective Alkylation (PTC) | Potential to reduce/eliminate enantiomer separation researchgate.netnih.gov |

| Optimized Reaction Conditions | Enables larger scale production in GMP environment acs.orgtudublin.ienih.gov |

Research into the Synthesis and Characterization of this compound Metabolites and Related Indane Dimers

Studies have explored the in vitro metabolism profile of this compound across different species, including rat, dog, Cynomolgus monkey, and human, using cryopreserved hepatocytes and LC-MS analysis. longdom.orgtudublin.ie This comparative metabolism study aimed to understand how this compound is processed in various biological systems and identify potential metabolites.

Identification and Characterization of this compound Metabolites

Incubation of this compound with cryopreserved hepatocytes led to the identification of five metabolites across the tested species. longdom.orgtudublin.ie These metabolites were characterized using LC-MS experiments, which provided product ions crucial for structural elucidation. researchgate.net

The identified metabolites include:

M1 (keto-PH46)

M2 (PH46-OH, also referred to as PH132)

M3 (PH46-diOH)

M4 (keto-glucuronide-PH46)

M5 (glucuronide conjugate-PH46) longdom.orgtudublin.ieresearchgate.net

Further characterization of the key metabolite M2 (PH46-OH, PH132) was conducted. tudublin.ie This metabolite was obtained through a bio-catalytic oxidation method using rat liver microsomes (RLM) and human liver P450 enzymes (Cyp 2D6, Cyp 2C19, and Cyp 4A11). tudublin.ie Scale-up production using RLM allowed for the isolation and detailed characterization of PH132. tudublin.ie Analytical techniques such as LC-MS/MS, NMR, and HRMS were employed to confirm its structure as 4-(((1'S,2'S)-1',6-dihydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl) benzoic acid. tudublin.ie The location of the hydroxylation on the biindane scaffold was noted as unexpected. tudublin.ie

The presence of these metabolites varied across species. Human metabolites M2 and M5 were also observed in rat, dog, and monkey. longdom.orgtudublin.ie Metabolite M1 was detected in all species except monkey. longdom.orgtudublin.ie

Data on the percentage of this compound remaining after incubation with hepatocytes for 240 minutes provides insight into the rate of metabolism in different species. longdom.org

| Species | Percentage of PH46A Remaining at 240 min |

| Rat | Below LLOQ (0.5 μM) |

| Human | Below LLOQ (0.5 μM) |

| Dog | 10.8% |

| Cynomolgus Monkey | 12.4% |

Data derived from incubation of PH46A (5 μM) with cryopreserved hepatocytes. longdom.org

The in vitro intrinsic clearance values for this compound were also determined, showing a clearance order of rat > dog > monkey > human. longdom.org

| Species | In Vitro Intrinsic Clearance (mL/min/kg body weight) |

| Rat | 93.1 |

| Dog | 72.2 |

| Cynomolgus Monkey | 30.0 |

| Human | 24.4 |

Data derived from incubation of PH46A (5 μM) with cryopreserved hepatocytes. longdom.org

The metabolism profile in rats was found to be most similar to that in humans in terms of the metabolites observed, with all putative human metabolites present in rat and dog. tudublin.ie

Synthesis of Related Indane Dimers

PH46A belongs to a class of 1,2-indane dimers. newdrugapprovals.orgacs.orgnih.gov Research has also focused on the synthesis of PH46A and related indane dimers to explore the impact of structural changes, particularly substitution and stereochemistry at the C-1 and C-2 positions of the indanol ring, on biological activity. oup.comresearchgate.net

The synthesis of PH46A and its parent compound, PH46, has been reported. oup.comresearchgate.net The scaffold of PH46A incorporates the indane skeleton and is the N-glucamine salt of a single enantiomer of PH46 with 1S, 2S stereochemistry. oup.com

Molecular and Cellular Pharmacology of Ph 46a

Identification and Validation of Cellular and Molecular Targets

Exploration of Potential Receptor Binding and Enzyme Modulation

Research into the molecular and cellular effects of PH46 and its analogues has revealed several key interactions that may contribute to their anti-inflammatory properties. Studies have shown that PH46 and certain related indane dimers can influence critical inflammatory pathways by modulating enzyme activity and the production of inflammatory mediators.

One significant finding is the observed reduction in nitric oxide (NO) levels caused by PH46 and some analogues. sci-hub.ruresearchgate.net Nitric oxide is a key signaling molecule involved in inflammation, and its reduction can contribute to anti-inflammatory effects.

Furthermore, PH46 and related compounds have demonstrated inhibitory activity against 5-lipoxygenase (5-LOX). sci-hub.ruresearchgate.net 5-LOX is an enzyme in the arachidonic acid pathway that produces leukotrienes, potent mediators of inflammation. Inhibition of 5-LOX is a known strategy for mitigating inflammatory responses. Evaluation of 5-LOX binding was performed using in silico methods, which indicated a high binding energy for PH46 and certain analogues like compound 6. sci-hub.ruresearchgate.net Computational analysis of the 5-LOX binding site suggests it comprises both hydrophilic and hydrophobic amino acid residues, providing insights into the potential interactions with indane dimer structures.

Cytokine profiling studies have also provided valuable information regarding the immunomodulatory effects of these compounds. PH46 and its analogues have been shown to inhibit the production of key pro-inflammatory cytokines. Specifically, inhibition of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in THP-1 macrophages and interleukin-8 (IL-8) in SW480 cells has been observed. sci-hub.ruresearchgate.net These cytokines play crucial roles in initiating and propagating inflammatory responses, and their suppression can significantly contribute to the anti-inflammatory activity.

Early investigations into monomeric indanes, which served as precursors to the dimeric PH-46A, indicated smooth muscle relaxant and mast cell stabilization effects. wikipedia.org Subsequent development of dimeric indane molecules, including this compound, resulted in compounds with enhanced mast cell stabilization activities, demonstrating a twice the order of magnitude increase compared to the monomeric series. wikipedia.org

The collective profile of these observed effects, including the modulation of cytokines (IL-6, TNF-α, IL-8), reduction of NO release, and inhibition of 5-LOX, is hypothesized to contribute to the in vivo efficacy demonstrated by this compound and related indane dimers in murine models of colitis. sci-hub.ruresearchgate.net

The following table summarizes some of the observed enzyme modulation and cytokine inhibition data for PH46 and representative analogues:

| Compound | 5-LOX Inhibition | NO Reduction | IL-6 Inhibition (THP-1) | TNF-α Inhibition (THP-1) | IL-8 Inhibition (SW480) |

| PH46 (2) | Inhibitory activity observed sci-hub.ruresearchgate.net | Reduction observed sci-hub.ruresearchgate.net | Inhibition observed sci-hub.ruresearchgate.net | Inhibition observed sci-hub.ruresearchgate.net | Inhibition observed sci-hub.ruresearchgate.net |

| Compound 7 | Inhibitory activity observed sci-hub.ruresearchgate.net | Reduction observed sci-hub.ruresearchgate.net | Less potent but statistically significant inhibition observed nih.gov | Not specified in detail in results | Inhibition observed nih.gov |

| Compound 8 | Not specified in detail in results | Not specified in detail in results | Inhibition observed newdrugapprovals.org | Inhibition observed newdrugapprovals.org | Inhibition observed nih.gov |

Structure-Activity Relationship (SAR) Studies for this compound and Its Analogues

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's structure influence its biological activity. For this compound and its analogues, SAR studies have been crucial in exploring the relationship between chemical structure and anti-inflammatory effects. These investigations have focused on the impact of structural modifications, particularly around the indane dimer core, and have guided the design of novel analogues. wikipedia.orgsci-hub.ruresearchgate.net

Impact of Structural Modifications, Substitution, and Stereochemistry on Biological Activity

Detailed SAR studies on PH46 and related novel indane dimers have specifically investigated how changes in substitution and stereochemistry at the C-1 and C-2 positions of the PH46 scaffold affect their bioactivity. wikipedia.orgsci-hub.ruresearchgate.net The indane skeleton itself provides a versatile platform for such modifications.

A key finding from these studies is the critical role of stereochemistry. The 1S, 2S stereochemistry at the C-1 and C-2 positions of the indane dimer scaffold, as present in PH46, has been identified as fundamental for the molecule's potent anti-inflammatory effects. wikipedia.orgchemsrc.com Among the possible enantiomers of the isomeric dimeric indane scaffold, the 1S, 2S configuration yielded optimal results in in vivo colitis studies. wikipedia.org

Specific examples from SAR studies highlight the link between structure and activity. For instance, PH46 (the free acid form with 1S, 2S stereochemistry) and analogue compound 7 were shown to cause a reduction in NO, inhibit 5-LOX, and modulate cytokine production (IL-6, TNF-α, IL-8). sci-hub.ruresearchgate.net The presence of a hydroxyl group with the S-configuration at the C-1 position in compounds like PH46 and compound 8 may be particularly important for TNF-α inhibitory activity. newdrugapprovals.org These findings underscore the sensitivity of biological activity to subtle changes in the indane dimer structure, especially regarding stereochemical configuration and the nature and position of substituents.

Design Principles for Novel Indane Dimer Analogues

The understanding gained from SAR studies has directly informed the design principles for novel indane dimer analogues. The research group involved in the development of this compound has actively designed and synthesized series of these dimeric compounds. fda.govwikipedia.org

A key aspect of the design has involved creating molecules with two contiguous stereogenic centers, including one quaternary center. fda.gov This structural motif is present in this compound and its analogues and is considered important for their biological activity.

Building upon early work with monomeric indanes, which showed mast cell stabilization, the design efforts progressed to dimeric indane molecules that exhibited enhanced activity. wikipedia.org This iterative process of synthesis and evaluation, guided by SAR, has been central to identifying compounds with improved pharmacological profiles.

Furthermore, the design of novel indane scaffolds is an ongoing area of research aimed at further characterizing SARs and discovering new molecules with potent inhibitory properties, such as those targeting IL-6. sigmaaldrich.com These design principles emphasize the importance of the indane dimer scaffold, precise control over stereochemistry, and strategic placement of substituents to optimize desired biological activities for the treatment of inflammatory conditions.

Computational Approaches to Understand Structure-Activity Relationships (e.g., In Silico Binding Models)

Computational approaches have played a valuable role in complementing experimental SAR studies for this compound and its analogues, particularly in understanding potential binding interactions. In silico methods, such as molecular docking, have been employed to gain insights into how these molecules might interact with biological targets.

Molecular docking calculations have been specifically performed to support the observed biological activity towards 5-LOX. These studies have evaluated the binding of compounds like PH46 and analogue compound 6 to the 5-LOX enzyme, predicting high binding energy, which correlates with their inhibitory effects. sci-hub.ruresearchgate.net

Computational analysis has also provided details about the nature of the 5-LOX binding site, indicating the presence of both hydrophilic and hydrophobic residues. This information is crucial for understanding the types of interactions (e.g., hydrogen bonding, hydrophobic interactions) that the indane dimer scaffold and its substituents might form within the enzyme's active site.

Beyond specific enzyme interactions, computational studies can generally contribute to understanding structure-activity relationships by predicting binding energies and analyzing the structural basis of ligand-protein interactions. While not exclusively focused on this compound in the broader literature, these computational techniques, including those for analyzing pH-dependent binding and protein-ligand complexes, are valuable tools in the ongoing effort to fully elucidate the molecular mechanisms of indane dimers. The application of these in silico models provides a theoretical framework to interpret experimental SAR data and guide the design of future analogues with improved binding affinities and desired biological activities.

Preclinical Pharmacokinetics and Metabolism Research of Ph 46a

In Vitro Metabolic Profiling and Species Comparisons

In vitro metabolism studies using cryopreserved hepatocytes from preclinical species and humans have been crucial in characterizing the metabolic fate of PH-46A. longdom.orgtudublin.ie These studies provide insights into how the compound is processed by the liver, the primary organ of drug metabolism.

Qualitative and Quantitative Metabolic Studies Using Cryopreserved Hepatocytes from Preclinical Species (e.g., Rat, Dog, Monkey)

Qualitative and quantitative metabolic profiling of this compound has been conducted using cryopreserved hepatocytes from male Sprague Dawley rat, Beagle dog, Cynomolgus monkey, and pooled mixed-gender human. longdom.orgtudublin.ie These studies employed LC-MS to compare the rate of metabolism across these species. longdom.orgtudublin.ie

The in vitro intrinsic clearance values for this compound at a concentration of 5 μM were determined in these species. longdom.org The clearance order observed was rat > dog > monkey > human. longdom.orgtudublin.ie Specifically, the intrinsic clearance values (mL/min/kg body weight) were 93.1 for rat, 72.2 for dog, 30.0 for monkey, and 24.4 for human. longdom.org The species exhibiting the closest clearance values to humans was the monkey. longdom.orgtudublin.ie

After 240 minutes of incubation with rat and human cryopreserved hepatocytes, the concentration of remaining this compound was below the lower limit of quantification (0.5 μM). longdom.org In contrast, after the same incubation period, 10.8% and 12.4% of this compound remained following incubation with dog and monkey hepatocytes, respectively. longdom.org

Here is a summary of the in vitro intrinsic clearance values:

| Species | Intrinsic Clearance (mL/min/kg body weight) |

| Rat | 93.1 |

| Dog | 72.2 |

| Monkey | 30.0 |

| Human | 24.4 |

Identification and Structural Elucidation of this compound Metabolites (e.g., PH132, Keto-PH46, Glucuronide Conjugates)

Following incubation of this compound with cryopreserved hepatocytes, five metabolites were identified. longdom.orgtudublin.ieresearchgate.net These metabolites include M1 (keto-PH46), M2 (PH46-OH, also known as PH132), M3 (PH46-diOH), M4 (keto-glucuronide-PH46), and M5 (glucuronide conjugate-PH46). longdom.orgtudublin.ieresearchgate.net

Structural elucidation of the key metabolite M2 (PH46-OH, PH132) was further explored. tudublin.ie Identical PH46-OH was obtained through a bio-catalytic oxidation method using rat liver microsomes and human liver P450 enzymes. tudublin.ie PH132 was isolated and characterized as 4-(((1'S,2'S)-1',6-dihydroxy-1',3'-dihydro-1H,2'H-[2,2'-biinden]-2'-yl)methyl) benzoic acid using techniques such as LC-MS/MS, NMR, and HRMS. tudublin.ie The site of hydroxylation on the biindane scaffold was noted as unexpected. tudublin.ie

Comparative Clearance Rates and Metabolic Pathways Across Different Species

The comparative in vitro metabolism study showed species differences in both the rate of clearance and the presence of specific metabolites. longdom.orgtudublin.ie As mentioned, the clearance order was rat > dog > monkey > human. longdom.orgtudublin.ie

In terms of metabolites, the human metabolites M2 (PH132) and M5 (glucuronide conjugate-PH46) were also detected in rat, dog, and monkey hepatocytes. longdom.orgtudublin.ie Metabolite M1 (keto-PH46) was observed in all species except monkey. longdom.orgtudublin.ie The presence of M2 in dog and monkey varied depending on the LC conditions used. longdom.orgtudublin.ie

Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP2C19, CYP4A11) in this compound Metabolism

Cytochrome P450 (CYP) enzymes play a significant role in the phase I metabolism of many drugs. aafp.orgmdpi.comnih.govplos.org In the case of this compound, human liver P450 enzymes, specifically CYP2D6, CYP2C19, and CYP4A11, were found to be involved in the bio-catalytic oxidation leading to the formation of the primary metabolite PH46-OH (PH132). tudublin.ie This was demonstrated through screening studies using recombinant human liver P450s. tudublin.ie

Development and Validation of Preclinical Bioanalytical Methods

The accurate quantification of this compound and its metabolites in biological matrices is essential for preclinical pharmacokinetic studies.

LC-MS/MS Methodologies for Quantification of PH-46 (Acid Form) in Animal Biological Matrices (e.g., Plasma, Urine, Faeces)

Sensitive and robust LC-MS/MS analytical methods have been developed and validated for the determination of PH46 (the acid form of PH46A salt) in animal biological matrices, specifically dog and rat plasma. tudublin.ie These methods are crucial for supporting pharmacokinetic evaluations in preclinical studies. researchgate.nettudublin.ie

The development and validation of LC-MS/MS methods for quantifying PH46 in human plasma, urine, and faeces have also been reported, demonstrating acceptable linearity, accuracy, precision, and specificity. researchgate.netresearchgate.net While these specific validations are for human matrices, the underlying LC-MS/MS methodologies are similar to those applied in preclinical studies for animal matrices. stanford.edumdpi.com The methods involve sample preparation steps such as protein precipitation and analysis using LC-MS/MS. mdpi.comaacrjournals.org The stability of PH46 in various matrices has also been assessed as part of method validation. researchgate.netresearchgate.net

| Matrix | Linearity Range (ng/mL or ng/g) | Accuracy (% of nominal) | Precision (% CV) |

| Human Plasma | 0.5–500 | 100 ± 15 | ≤ 15 |

| Human Urine | 0.5–500 | 100 ± 15 | ≤ 15 |

| Human Faeces | 10–2000 | 100 ± 20 | ≤ 20 |

Assessment of Assay Stability, Recovery, and Reproducibility for Preclinical Pharmacokinetic Studies

The development and validation of a sensitive and robust analytical method, specifically using LC-MS/MS, was undertaken to quantify this compound in biological matrices such as plasma, urine, and faeces for pharmacokinetic evaluations. researchgate.netresearchgate.net The method's performance characteristics, including linearity, accuracy, precision, specificity, matrix effects, carry-over, recovery, and stability, were assessed and found to be acceptable. researchgate.netresearchgate.net

Linearity was demonstrated over a range of 0.5–500 ng/mL for plasma and urine, and 10–2000 ng/g for faeces. researchgate.net Accuracy was within 100 ± 15% for plasma and urine samples and within 100 ± 20% for faeces samples. researchgate.net Precision was evaluated with a coefficient of variation (CV) of ≤ 15% for plasma and urine, and ≤ 20% for faeces. researchgate.net No significant matrix effects or carry-over were observed for this compound or the internal standard, and recovery was consistent. researchgate.net The assay performance was not significantly affected by 10- and 100-fold dilutions in control matrix. researchgate.net

Stability studies were performed to ensure the integrity of this compound in biological samples under various storage conditions. This compound was found to be stable at room temperature for over 24 hours in plasma through three freeze-thaw cycles. researchgate.netresearchgate.net Stability was also confirmed at -20°C for 83 days in plasma, 32 days in urine, and 33 days in faeces. researchgate.net At -80°C, this compound remained stable for 154 days in plasma and 33 days in faeces. researchgate.net Re-injection reproducibility of this compound in matrix extracts was stable for at least 239 hours at 4°C in plasma, 25 days in urine, and 6.5 days in faeces. researchgate.net These validation results indicated that the analytical method was suitable for the determination of this compound in biological samples for pharmacokinetic studies. researchgate.netresearchgate.net

In Vivo Preclinical Pharmacokinetic Investigations

In vivo preclinical studies of this compound were conducted as part of its development, demonstrating potent anti-inflammatory properties in murine colitis models. researchgate.net While these studies confirm that this compound is absorbed and distributed to exert its pharmacological effects in animal models, detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and tissue distribution volumes in specific preclinical species were not detailed in the provided sources. Preclinical in vivo ADME studies typically involve assessing the rate and extent of absorption, the distribution into various tissues and fluids, the routes of excretion, and the identification of circulating metabolites. criver.com Animal models commonly used for such assessments include rats, dogs, and monkeys, chosen based on their relevance to human physiology and toxicology study requirements. criver.commdpi.com

Excretion Pathways and Metabolite Profiles in Preclinical Species

An in vitro metabolism study of this compound was conducted using cryopreserved hepatocytes from male Sprague Dawley rat, Beagle dog, Cynomolgus monkey, and pooled mixed-gender human to qualitatively investigate its metabolic profile and compare the rate of metabolism across species. longdom.org

Following incubation of this compound with hepatocytes, five metabolites were identified using LC-MS: M1 (keto-PH46), M2 (PH46-OH, also referred to as PH132), M3 (PH46-diOH), M4 (keto-glucuronide-PH46), and M5 (glucuronide conjugate-PH46). longdom.org

The presence of these metabolites varied across the species tested. Human metabolites M2 and M5 were also observed in rat, dog, and monkey hepatocytes. longdom.org Metabolite M1 was detected in all species except monkey. longdom.org M2 was detected in dog and monkey under specific LC conditions, but only in dog under different conditions. longdom.org Based on the metabolites observed, the metabolic profile in rat hepatocytes was found to be most similar to that in human hepatocytes, with all putative human metabolites present in both rat and dog. longdom.org

The in vitro intrinsic clearance values for this compound were determined following incubation at 5 µM with cryopreserved hepatocytes. longdom.org The order of clearance across the tested species was determined to be rat > dog > monkey > human. longdom.org The intrinsic clearance values are presented in the table below.

| Species | Intrinsic Clearance (mL/min/kg body weight) |

| Rat | 93.1 |

| Dog | 72.2 |

| Monkey | 30.0 |

| Human | 24.4 |

The concentration of this compound remaining after 240 minutes of incubation was below the lower limit of quantification (0.5 µM) with rat and human hepatocytes. longdom.org In contrast, 10.8% and 12.4% of this compound remained after 240 minutes of incubation with dog and monkey hepatocytes, respectively. longdom.org

While in vitro studies provide valuable insights into metabolic transformations, in vivo studies are typically conducted to fully characterize excretion pathways (e.g., via urine and faeces) and circulating metabolite profiles in preclinical species following administration. criver.comacs.orgmdpi.com Specific quantitative data on the excretion pathways and the abundance of these metabolites in vivo for this compound in preclinical species were not detailed in the provided sources.

Preclinical Efficacy Studies of Ph 46a in Disease Models

Evaluation in Murine Models of Inflammatory Bowel Disease (IBD)

Murine models of IBD are widely used to study the pathogenesis of the disease and evaluate potential therapeutic agents. tandfonline.comresearchgate.netnih.gov PH-46A has been assessed in two key models: acute DSS-induced colitis and chronic spontaneous IL-10-deficient colitis. mdpi.comnih.govnih.gov

Assessment of this compound Efficacy in Acute Dextran (B179266) Sulphate Sodium (DSS)-Induced Murine Colitis Models

The DSS-induced colitis model is commonly used to induce acute intestinal inflammation that shares similarities with human IBD, including intestinal inflammation, loss of epithelial barrier function, and dysregulated innate immunity. tandfonline.com Studies have shown that PH46A demonstrated efficacy in the 5% DSS colitis model. nih.govresearchgate.net Research indicates that PH46 (the acid form of PH46A) reduced colon cytokine levels of TNFα, IL-6, and IL1b in DSS colitis mice. nih.govoup.com These molecules also helped prevent histological damage to the colons in these models. nih.govoup.com

Investigation of this compound in Chronic Spontaneous Interleukin-10 Deficient (IL-10-/-) Colitis Murine Models

The IL-10-deficient (IL-10-/-) mouse model spontaneously develops chronic intestinal inflammation that resembles Crohn's disease in humans, characterized by discontinuous transmural lesions and dysregulated production of proinflammatory cytokines. nih.govresearchgate.netphysiology.org PH46A significantly reduced histological damage and serum amyloid A (SAA) levels in IL-10-/- colitis mice. nih.govresearchgate.net The efficacy observed in both the DSS and IL-10-/- models suggests that PH46A may have a therapeutic effect independent of the specific model's etiology. mdpi.comresearchgate.net

Summary of Efficacy in Murine Colitis Models:

| Model | Key Findings | Source |

| Acute DSS-induced colitis | Reduced colon cytokine levels (TNFα, IL-6, IL1b), prevented histological damage. | nih.govoup.com |

| Chronic IL-10-/- colitis | Significantly reduced histological damage, reduced serum amyloid A (SAA) levels. | nih.govresearchgate.net |

Pharmacodynamic Marker Assessment in Preclinical Models of Inflammation

Pharmacodynamic markers are indicators used in preclinical studies to assess the biological effects of a compound. toxicology.orgmdpi.com In the context of inflammation, these markers often include levels of cytokines, enzymes, and other molecules involved in the inflammatory response. nih.gov Studies have investigated the impact of PH46 (the acid form of PH46A) on certain pharmacodynamic markers. nih.govoup.com PH46 and a related compound showed a statistically significant reduction in nitric oxide (NO) production and a reduction in 5-lipoxygenase (5-LOX) activity in the arachidonic acid pathway. nih.govoup.com These activities are considered part of the biological profile of these indane dimers and may contribute to the observed in vivo effects in murine colitis models. nih.govoup.com Furthermore, PH46 significantly reduced myeloperoxidase (MPO) activity, a measure of inflammatory cell infiltration, and inflammatory colon cytokines (IL-6, IL-1β, and TNF-α) in the acute DSS and IL-10-/- murine models of colitis. nih.gov Cytokine profiling also demonstrated inhibition of IL-6 and TNF-α in THP-1 macrophages and IL-8 in SW480 cells. researchgate.net

Summary of Pharmacodynamic Marker Assessments:

| Marker/Activity | Effect of PH46/PH46A | Source |

| Nitric Oxide (NO) production | Reduced | nih.govoup.com |

| 5-Lipoxygenase (5-LOX) activity | Reduced | nih.govoup.com |

| Myeloperoxidase (MPO) activity | Reduced | nih.gov |

| Colon Cytokines (IL-6, IL-1β, TNF-α) | Reduced | nih.gov |

| Cytokine Inhibition (THP-1 macrophages) | Inhibited IL-6, TNF-α | researchgate.net |

| Cytokine Inhibition (SW480 cells) | Inhibited IL-8 | researchgate.net |

Assessment of this compound in Other Preclinical Models of Autoimmune Inflammatory Conditions

PH46A has been developed as a potential therapeutic agent for the treatment of inflammatory and autoimmune diseases. mdpi.comnewdrugapprovals.orgfigshare.com While the focus of much of the published preclinical work appears to be on IBD models, the compound belongs to a class of 1,2-indane dimers investigated for inflammatory and autoimmune conditions. patsnap.commdpi.comnewdrugapprovals.orgfigshare.com Autoimmune inflammatory conditions involve the immune system mistakenly attacking the body's own tissues. frontiersin.orgrupahealth.comnih.gov Although specific detailed data on this compound in a wide range of other autoimmune inflammatory models were not extensively available in the provided search results beyond IBD, its classification and the research group's focus suggest its potential applicability in this broader area. patsnap.commdpi.comnewdrugapprovals.orgfigshare.comnimbustx.com

Mechanistic Toxicology and Off Target Interaction Studies in Preclinical Research

In Vitro Cytotoxicity Assessment in Relevant Cell Lines (e.g., THP-1 Macrophages, SW480 Cells)

In vitro cytotoxicity studies are a fundamental part of preclinical safety assessment, providing initial insights into a compound's potential to harm living cells. For PH-46A, cytotoxicity has been evaluated in key cell lines relevant to inflammatory processes and the gastrointestinal system, such as THP-1 macrophages and SW480 cells.

Studies investigating the bioactivity of indane dimers related to PH46A, specifically focusing on PH46 (the active component of PH46A), have shown no significant cytotoxic effects in THP-1 macrophages or SW480 cell lines at concentrations up to 50 µM. sigmaaldrich.comnih.govontosight.airesearchgate.net These assessments were conducted using methods such as the acid phosphatase assay after 24-hour incubation periods. sigmaaldrich.comontosight.airesearchgate.net The lack of significant cytotoxicity within this concentration range in these cell lines helped establish a non-toxic dose range for further in vitro investigations into the compound's biological effects. sigmaaldrich.comresearchgate.net

Below is a summary of the cytotoxicity findings:

| Cell Line | Concentration Range Tested (µM) | Cytotoxicity Observed | Assay Method |

| THP-1 Macrophages | Up to 50 | No significant effect | Acid phosphatase assay |

| SW480 Cells | Up to 50 | No significant effect | Acid phosphatase assay |

Investigation of Molecular and Cellular Off-Target Interactions

Beyond evaluating direct cytotoxicity, preclinical research involves investigating how a compound interacts with molecular and cellular components other than its primary intended target. For this compound (and its component PH46), studies have explored its influence on various inflammatory mediators and enzymes.

Research indicates that PH46 can cause a reduction in nitric oxide (NO) release and inhibit 5-lipoxygenase (5-LOX). sigmaaldrich.comnih.govontosight.ai These effects represent molecular interactions that contribute to the compound's anti-inflammatory profile. Additionally, PH46 has demonstrated the ability to modulate cytokine production, specifically inhibiting the release of IL-6 and TNF-α in THP-1 macrophages and IL-8 in SW480 cells. sigmaaldrich.comnih.govontosight.ai These cellular interactions highlight the compound's broader impact on inflammatory signaling pathways.

Mechanistic Insights into Potential Organ-Specific Effects in Preclinical Animal Models

Preclinical animal models are utilized to assess the in vivo effects of a compound, including potential organ-specific impacts. While the provided information primarily highlights the efficacy of this compound in murine models of colitis, insights into potential organ-specific effects can be inferred from the correlation between in vitro findings and in vivo observations in these models.

PH46A has demonstrated significant anti-inflammatory activity in murine models of colitis, such as the DSS and IL-10−/− models, suggesting a beneficial effect on the inflamed gastrointestinal tissue. sigmaaldrich.comnih.govontosight.airesearchgate.net The in vitro profile of PH46, including the modulation of cytokines (IL-6, TNF-α, IL-8), reduction of NO release, and inhibition of 5-LOX, is believed to contribute to these observed in vivo effects in murine models of colitis. sigmaaldrich.comnih.govontosight.airesearchgate.net This suggests that the mechanistic activities observed at the cellular and molecular level likely translate to effects within the gastrointestinal system in these animal models, contributing to the amelioration of colitis symptoms.

Future Research Directions and Translational Opportunities for Ph 46a

Unexplored Mechanistic Pathways and Novel Biological Targets of PH-46A

Despite demonstrating significant anti-inflammatory activity in phenotypic models, the precise mechanism of action and the specific biological targets of this compound have remained elusive. oup.comresearchgate.netnih.gov Current research on PH46 (the acid form of PH46A) and related indane dimers has provided initial insights, indicating a reduction in nitric oxide (NO) release and inhibition of 5-lipoxygenase (5-LOX). researchgate.netnih.gov Additionally, these studies have shown the inhibition of key inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α) in THP-1 macrophages, and interleukin-8 (IL-8) in SW480 cells. researchgate.netnih.gov The complex structure of this compound, characterized by a hexane (B92381) backbone with multiple hydroxyl and methylamino groups and a benzoate (B1203000) moiety linked to a biindene system, suggests specific interactions with biological targets like enzymes or receptors. ontosight.ai Future research is crucial to fully delineate the molecular pathways influenced by this compound and to identify novel biological targets that underpin its therapeutic effects in inflammatory conditions. ontosight.ai Further investigation into its interaction with 5-LOX and its role in modulating cytokine profiles represents a key area for future studies aimed at understanding its mechanism at a deeper level. researchgate.netnih.gov

Potential for Synergistic Effects with Other Therapeutic Agents in Preclinical Settings

Given the multifactorial nature of inflammatory diseases like IBD, exploring the potential for synergistic effects when this compound is used in combination with other therapeutic agents in preclinical settings represents a valuable avenue for future research. While the currently available information does not detail specific preclinical studies of this compound in combination with other IBD treatments, the concept of combination therapy is well-established in managing complex inflammatory conditions to potentially enhance efficacy and mitigate resistance mechanisms. Research into synergistic effects in other contexts, such as the combined action of different compounds or physical parameters, highlights the potential benefits of such approaches. youtube.comresearchgate.netmdpi.comacs.orgcnr.it Future preclinical studies could investigate the effects of co-administering this compound with existing anti-inflammatory drugs, immunomodulators, or other agents targeting distinct pathways involved in IBD pathogenesis. Such studies could provide evidence for improved therapeutic outcomes and inform the design of future clinical trials.

Development of Advanced Analogues Based on this compound's Structural Features

This compound is the lead compound within a novel class of bioactive indanes, and its unique structural features, including two contiguous stereogenic centers with S,S configurations, have been a focus of synthetic research. mdpi.comoup.comnih.gov Ongoing work has involved the synthesis and evaluation of the pharmacological activity of related indane dimers and synthetically modified indanes to understand the impact of structural changes, particularly concerning substitution and stereochemistry at the C-1 and C-2 positions of the indane scaffold. oup.comresearchgate.netnih.gov Efforts to improve the efficiency and stereoselectivity of PH46A synthesis, including the investigation of alternative synthetic routes and biocatalytic methods, are indicative of a foundation for developing advanced analogues. mdpi.comnih.gov Future research will likely involve the rational design and synthesis of novel compounds based on the this compound scaffold. By systematically modifying functional groups, exploring different stereochemical configurations, and altering the indane dimer structure, researchers can aim to develop analogues with improved potency, pharmacokinetic properties, target selectivity, or reduced potential for off-target effects. ontosight.ai Studies on the structure-activity relationships derived from these analogues will be critical in optimizing the therapeutic profile of this class of compounds. oup.com

Integration of this compound Research with Emerging Technologies in Preclinical Drug Discovery

The future of preclinical drug discovery for compounds like this compound will increasingly involve the integration of emerging technologies. While standard analytical techniques such as LC-MS/MS, NMR, and HRMS have been employed in metabolism and characterization studies of this compound and its metabolites, more advanced technologies hold significant potential. patsnap.comlongdom.orgtudublin.ie Techniques like mass spectrometry-based chemoproteomics could be integrated to globally identify proteins that this compound or its analogues interact with, providing a more comprehensive understanding of their biological targets and off-target binding. momentum.bio Furthermore, the application of artificial intelligence (AI) and machine learning algorithms can accelerate various stages of preclinical research. nih.gov AI can be utilized for in silico screening of large chemical libraries to identify potential hit compounds with similar properties to this compound, predict their activity, and assist in the design and optimization of novel analogues based on structural and biological data. nih.gov Integrating AI with experimental data from high-throughput screening and -omics technologies could provide a powerful platform for identifying unexplored mechanistic pathways and predicting synergistic combinations. momentum.bionih.gov The use of advanced computational modeling can also offer deeper insights into the binding modes of this compound with potential targets and guide the design of more selective and potent compounds.

Q & A

Q. What are the ethical requirements for conducting human trials involving this compound?

- Methodological Answer : Obtain informed consent with explicit disclosure of risks, comply with HIPAA for data privacy, and submit protocols to institutional review boards (IRBs). Include Data Safety Monitoring Boards (DSMBs) for high-risk trials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.